Methyl 5-(benzyloxy)-2-chlorobenzoate
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Overview
Description
Methyl 5-(benzyloxy)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzyloxy group attached to the benzene ring, along with a chlorine atom and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(benzyloxy)-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 5-(benzyloxy)-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzyloxy)-2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(benzyloxy)-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(benzyloxy)-2-chlorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(benzyloxy)-2-chlorobenzoate
- Methyl 5-(benzyloxy)-3-chlorobenzoate
- Methyl 5-(benzyloxy)-2-bromobenzoate
Uniqueness
Methyl 5-(benzyloxy)-2-chlorobenzoate is unique due to the specific positioning of the benzyloxy and chlorine groups on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C15H13ClO3 |
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Molecular Weight |
276.71 g/mol |
IUPAC Name |
methyl 2-chloro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
XSGPINKATKEQCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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